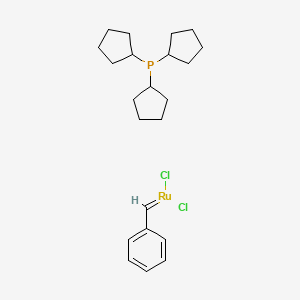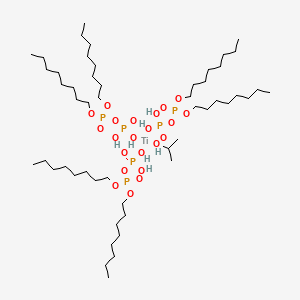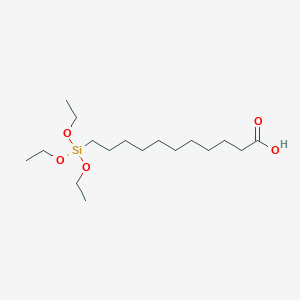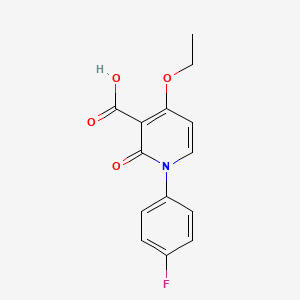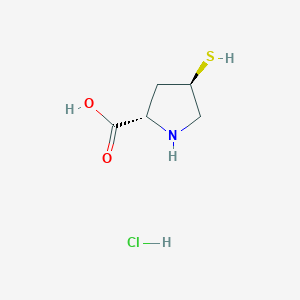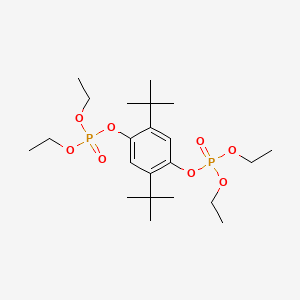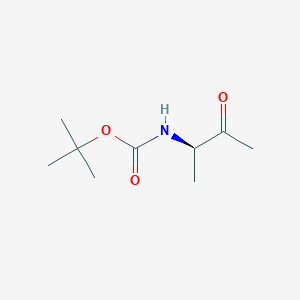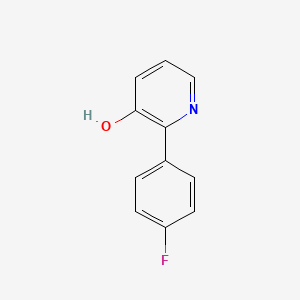
2-(4-Fluorophenyl)-3-hydroxypyridine, 95%
Vue d'ensemble
Description
2-(4-Fluorophenyl)-3-hydroxypyridine, 95% (2-(4-FPH) is a chemical compound with a wide range of applications in the scientific research field. It is a white, crystalline solid with a molar mass of 230.14 g/mol and a melting point of 107-109°C. 2-(4-FPH) is often used as a starting material in the synthesis of various compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
Mécanisme D'action
2-(4-FPH) is a nucleophile and can react with electrophiles to form new bonds. The reaction of 2-(4-FPH) with an electrophile is a nucleophilic substitution reaction, where the nucleophile attacks the electrophile, forming a new bond. The reaction is shown below:
2-(4-FPH) + Electrophile → Nucleophilic Substitution Product
Biochemical and Physiological Effects
2-(4-FPH) has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have a mild effect on the activity of enzymes involved in the metabolism of drugs. In addition, 2-(4-FPH) has been shown to have a mild effect on the activity of enzymes involved in the synthesis of proteins and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-FPH) is a useful reagent in the synthesis of various compounds and has a wide range of applications in scientific research. It is relatively safe to handle and can be stored at room temperature. However, it is not suitable for use in the synthesis of pharmaceuticals or other compounds that require high purity.
Orientations Futures
The future directions for research on 2-(4-FPH) include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research is needed to explore the use of 2-(4-FPH) as a catalyst in the synthesis of organic compounds. Finally, research is needed to explore the potential of 2-(4-FPH) as a starting material in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
Applications De Recherche Scientifique
2-(4-FPH) has a wide range of applications in scientific research. It is used as a starting material in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It is also used as a reagent in the synthesis of other compounds, such as benzimidazoles and benzoxazoles. In addition, it is used as a catalyst in the synthesis of pharmaceuticals and other organic compounds.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-5-3-8(4-6-9)11-10(14)2-1-7-13-11/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAHQZGOKOAEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627821 | |
| Record name | 2-(4-Fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)pyridin-3-ol | |
CAS RN |
478483-55-5 | |
| Record name | 2-(4-Fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B6324645.png)


![3,5-Difluoro-4-phenyl-[1,2,4]-triazole; 95%](/img/structure/B6324683.png)
